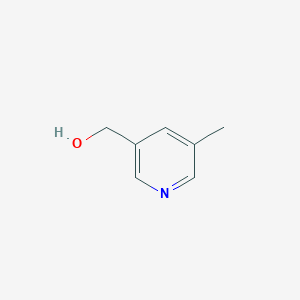

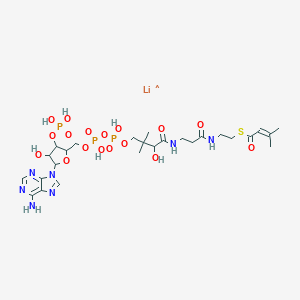

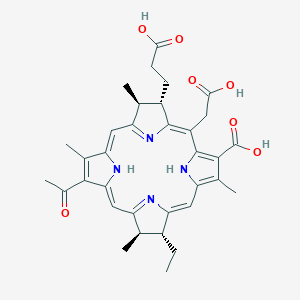

![molecular formula C148H221N41O47S B025362 des-His1-[Glu9]-Glucagon (1-29) amide CAS No. 110084-95-2](/img/structure/B25362.png)

des-His1-[Glu9]-Glucagon (1-29) amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “des-His1-[Glu9]-Glucagon (1-29) amide” involves specific amino acid modifications to the native glucagon molecule. These modifications are designed to alter the peptide's interaction with the glucagon receptor, thereby inhibiting its biological activity. The process includes replacing the histidine at position 1 and the glutamic acid at position 9, which are critical for the peptide's antagonist properties. This synthetic approach is pivotal for producing peptides with altered biological functions, enabling the exploration of their therapeutic potential.

Molecular Structure Analysis

The molecular structure of “des-His1-[Glu9]-Glucagon (1-29) amide” is characterized by specific changes that confer its antagonist activity. Structural studies, such as NMR spectroscopy, have revealed that these modifications influence the peptide's conformation and its ability to bind to the glucagon receptor. Understanding the structure-activity relationships is crucial for designing effective glucagon antagonists with improved stability and efficacy.

Chemical Reactions and Properties

“des-His1-[Glu9]-Glucagon (1-29) amide” undergoes chemical reactions typical of peptides, including interactions with enzymes like dipeptidyl peptidase IV (DPP IV). These reactions can influence the peptide's stability and biological activity. The peptide's chemical properties, including its hydrophobicity and charge distribution, play a significant role in its interaction with the glucagon receptor and its antagonist function.

Physical Properties Analysis

The physical properties of “des-His1-[Glu9]-Glucagon (1-29) amide,” such as solubility, stability, and molecular weight, are important for its biological function and therapeutic application. These properties affect the peptide's pharmacokinetics, including absorption, distribution, metabolism, and excretion, which are critical for its effectiveness as a glucagon receptor antagonist.

Chemical Properties Analysis

The chemical properties of “des-His1-[Glu9]-Glucagon (1-29) amide,” including its amino acid composition, peptide bond formation, and modifications, dictate its specificity and affinity for the glucagon receptor. These properties are essential for the peptide's ability to inhibit glucagon-induced glucose release, offering a therapeutic strategy for managing high blood sugar levels in diabetes.

For detailed insights and further exploration of “des-His1-[Glu9]-Glucagon (1-29) amide,” the following references provide extensive information on its synthesis, structure, and biological activity:

- Mechanism of action and receptor binding analysis: (Post, Rubinstein, & Tager, 1993)

- Metabolic stability and insulin secretion: (Green et al., 2003)

- Structure-activity relationships and molecular insights: (Ying et al., 2003)

Aplicaciones Científicas De Investigación

Metabolic Stability and Insulin Secretion

Studies on analogs of Glucagon-like peptide-1 (GLP-1) that include modifications at the Glu9 position, such as des-His1-[Glu9]-Glucagon (1-29) amide, have shown that these alterations can significantly affect the peptide's metabolic stability and its insulinotropic activity. For instance, Glu9 substitution in GLP-1 analogs demonstrated enhanced resistance to degradation by dipeptidyl peptidase IV (DPP IV), maintaining or even improving insulinotropic activity despite a reduction in receptor binding and cAMP generation (Green et al., 2003; Green et al., 2004). These findings highlight the critical role of Glu9 in GLP-1's biological activity and its susceptibility to enzymatic degradation, suggesting potential applications in developing more stable and effective GLP-1-based treatments for diabetes.

Regulatory Thermogenesis in Avian Species

Research involving intracerebroventricular injections of des-His1 (Glu9) glucagon amide in ducklings has revealed its impact on regulatory thermogenesis. This glucagon analog was found to inhibit shivering in ducklings exposed to cold, suggesting a central mechanism of action of glucagon on thermoregulation via the brain (Abdelmelek et al., 2000). This study provides insights into how glucagon and its analogs may influence energy expenditure and thermogenesis in avian species, offering a basis for further investigations into temperature regulation in other organisms.

GLP-1 Receptor Agonist and Antagonist Interplay

The interaction between glucagon and GLP-1 receptors has been explored to understand the complex dynamics of these hormones and their analogs. Studies have shown that des-His1-[Glu9]glucagon amide can act as an antagonist at glucagon receptors while having minimal inhibitory action against glucagon or GLP-1 at the GLP-1 receptor (Chepurny et al., 2019). This dual role suggests the peptide's potential in modulating glucagon and GLP-1 mediated pathways, possibly offering new therapeutic strategies for metabolic disorders by targeting these receptors.

Modulation of Glucose Homeostasis

The therapeutic potential of GLP-1 and its analogs, including des-His1-[Glu9]-Glucagon (1-29) amide, extends to their ability to modulate glucose homeostasis. Research has indicated that GLP-1-based therapies, through their insulinotropic and glucagonostatic effects, can significantly impact the management of type 2 diabetes and other metabolic disorders (Nadkarni et al., 2014). Understanding the specific roles of GLP-1 analogs with modifications at the Glu9 position can help in designing more effective treatments that leverage the benefits of GLP-1 receptor activation while minimizing degradation and side effects.

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C148H221N41O47S/c1-70(2)54-95(131(221)171-94(49-53-237-11)130(220)179-102(61-111(154)202)140(230)188-117(74(8)194)120(155)210)174-135(225)101(60-81-64-162-86-29-19-18-28-84(81)86)178-128(218)92(43-47-110(153)201)172-144(234)116(72(5)6)187-138(228)99(56-77-24-14-12-15-25-77)177-136(226)103(62-114(206)207)180-127(217)91(42-46-109(152)200)165-121(211)73(7)164-124(214)88(31-22-51-160-147(156)157)167-125(215)89(32-23-52-161-148(158)159)169-142(232)106(68-192)184-137(227)104(63-115(208)209)181-132(222)96(55-71(3)4)173-133(223)97(58-79-33-37-82(197)38-34-79)175-126(216)87(30-20-21-50-149)168-141(231)105(67-191)183-134(224)98(59-80-35-39-83(198)40-36-80)176-129(219)93(44-48-113(204)205)170-143(233)107(69-193)185-146(236)119(76(10)196)189-139(229)100(57-78-26-16-13-17-27-78)182-145(235)118(75(9)195)186-112(203)65-163-123(213)90(41-45-108(151)199)166-122(212)85(150)66-190/h12-19,24-29,33-40,64,70-76,85,87-107,116-119,162,190-198H,20-23,30-32,41-63,65-69,149-150H2,1-11H3,(H2,151,199)(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,210)(H,163,213)(H,164,214)(H,165,211)(H,166,212)(H,167,215)(H,168,231)(H,169,232)(H,170,233)(H,171,221)(H,172,234)(H,173,223)(H,174,225)(H,175,216)(H,176,219)(H,177,226)(H,178,218)(H,179,220)(H,180,217)(H,181,222)(H,182,235)(H,183,224)(H,184,227)(H,185,236)(H,186,203)(H,187,228)(H,188,230)(H,189,229)(H,204,205)(H,206,207)(H,208,209)(H4,156,157,160)(H4,158,159,161)/t73-,74+,75+,76+,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,116-,117-,118-,119-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXSASLSNHDASC-OSWDIKPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C148H221N41O47S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3358.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ser-gln-gly-thr-phe-thr-ser-glu-tyr-ser-lys-tyr-leu-asp-ser-arg-arg-ala-gln-asp-phe-val-gln-trp-LE | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

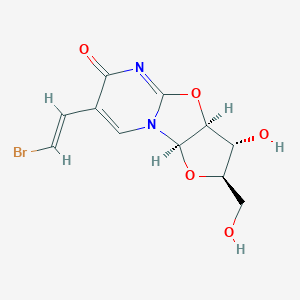

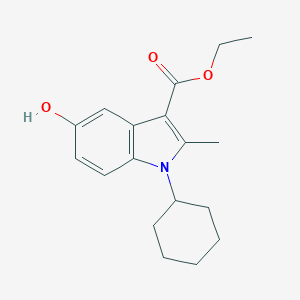

![(1R,2S,4R,5S)-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B25280.png)

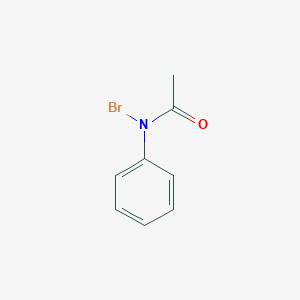

![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)